molecular formula C9H12N2O3S B189677 Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2862-33-1

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B189677
CAS No.: 2862-33-1
M. Wt: 228.27 g/mol
InChI Key: QCZPLLWOPJAVSX-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique thiazole ring structure, which imparts specific biological activities not commonly found in other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-8(13)7-5(2)10-9(15-7)11-6(3)12/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPLLWOPJAVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323958
Record name ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2862-33-1
Record name NSC405297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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